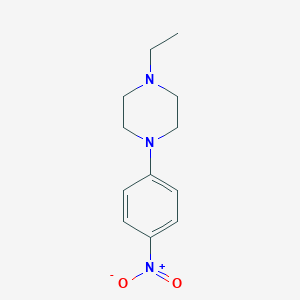

1-乙基-4-(4-硝基苯基)哌嗪

描述

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves reactions that introduce the nitrophenyl group to the piperazine ring. For instance, the compound 1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine was synthesized through the reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, highlighting a potential route for incorporating nitrophenyl groups into piperazine structures (Wang et al., 2004).

Molecular Structure Analysis

The molecular structure of similar compounds often features weak intramolecular C—H⋯N interactions, with the crystal packing stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and C—H⋯π interactions. Such interactions are indicative of the potential molecular conformation and stability of 1-Ethyl-4-(4-nitrophenyl)piperazine derivatives.

Chemical Reactions and Properties

Piperazine derivatives engage in various chemical reactions, forming complexes with different metals or undergoing substitution reactions to introduce or modify functional groups. For example, ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate and its complexes with Ni(II), Zn(II), and Cd(II) have been synthesized, showing how piperazine derivatives can form coordination compounds with metals, potentially altering their chemical properties (Prakash et al., 2014).

科学研究应用

合成药物关键中间体:Ke等人(2010年)的研究描述了合成1-(4-羟基苯基)-4-(4-硝基苯基)哌嗪,这是抗真菌药物中的关键中间体,实现了无需使用催化剂(Changmei Ke, N. Tang, Yong Hu, Quan-quan Wang, 2010)。

多巴胺活性:与1-乙基-4-(4-硝基苯基)哌嗪相关的取代1-[2-(二苯甲氧基)乙基]哌嗪已被发现能有效地从大鼠纹状体的结合位点中置换多巴胺,尽管它们的多巴胺活性原因尚不清楚。这项研究由Zee和Hespe于1985年进行(P. V. D. Zee, W. Hespe, 1985)。

抗肿瘤效应:Demirağ等人(2022年)的研究表明,1,4-双(2-氯-4-硝基苯基)哌嗪显示出强大的抗肿瘤效应,在两个不同位点的DNA上具有显著的结合亲和力(A. Demirağ, Sefa Celik, Berkant İlgi̇n, A. Özel, Sevim Akyüz, 2022)。

抗菌和抗真菌活性:Rajkumar等人(2014年)合成了新颖的1-(2-(4,5-二甲基-2-苯基-1H-咪唑-1-基)乙基)哌嗪衍生物,发现它们具有优秀的抗菌和抗真菌活性,超过了标准药物(R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014)。

苯并咪唑类化合物合成中间体:由刘亚虎(2010年)研究的化合物叔丁基-4-(4-氨基-3-甲基-5-硝基苯基)哌嗪-1-羧酸酯是合成生物活性苯并咪唑类化合物的重要中间体(Liu Ya-hu, 2010)。

可作为可卡因滥用治疗药物的潜在药剂:Hsin等人(2002年)的研究发现[4-[2-(二苯甲氧基)乙基]-4-(3-苯基丙基)哌嗪]对5-羟色胺转运体具有最高的亲和力,表明其有潜力作为长效可卡因滥用治疗药物(L. Hsin, C. Dersch, M. Baumann, D. Stafford, J. Glowa, R. Rothman, A. E. Jacobson, K. Rice, 2002)。

晶体结构分析:相关化合物的晶体结构已在多项研究中进行了分析,如Peuronen和Lahtinen(2012年)的工作,确认了1-2-[4-(4-硝基苯基)哌嗪-1-基]乙基-4-氮杂-1-氮杂双环[2.2.2]辛烷碘化物的分子组成(A. Peuronen, M. Lahtinen, 2012)。

安全和危害

1-Ethyl-4-(4-nitrophenyl)piperazine is associated with several safety hazards. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

属性

IUPAC Name |

1-ethyl-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-13-7-9-14(10-8-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWICNRVCQLKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386281 | |

| Record name | 1-ethyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-(4-nitrophenyl)piperazine | |

CAS RN |

115619-00-6 | |

| Record name | 1-ethyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)

![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)

![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)

![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)